molecular formula C11H12IN B8093745 1,6-Dimethylquinolin-1-ium iodide CAS No. 14061-24-6

1,6-Dimethylquinolin-1-ium iodide

Cat. No.: B8093745
CAS No.: 14061-24-6
M. Wt: 285.12 g/mol
InChI Key: XAYLAKLUBAHJKZ-UHFFFAOYSA-M
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Description

1,6-Dimethylquinolin-1-ium iodide is a quaternary ammonium compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethylquinolin-1-ium iodide can be synthesized through a quaternization reaction. One common method involves the reaction of 1,6-dimethylquinoline with methyl iodide in an organic solvent such as dichloromethane (DCM). The reaction is typically carried out under a nitrogen atmosphere at room temperature for 12 hours. The resulting solid is then filtered, washed with ether, and dried under vacuum to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives.

    Reduction: Reduction reactions can convert it back to its parent quinoline compound.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinolinium derivatives.

    Reduction: Quinoline.

    Substitution: Various substituted quinolinium compounds depending on the nucleophile used.

Scientific Research Applications

1,6-Dimethylquinolin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as bacterial proteins. For instance, it can inhibit bacterial cell division by disrupting the polymerization of FtsZ, a protein essential for bacterial cytokinesis. This disruption leads to the formation of elongated bacterial cells and ultimately inhibits bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylquinolin-1-ium iodide: Similar in structure but differs in the position of the methyl groups.

    1-Methylquinolin-1-ium iodide: Contains only one methyl group.

    Quinolinium iodide: Lacks methyl groups.

Uniqueness

1,6-Dimethylquinolin-1-ium iodide is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with biological molecules. This positioning can result in different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1,6-dimethylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYLAKLUBAHJKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930884
Record name 1,6-Dimethylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14061-24-6
Record name NSC117165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dimethylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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